BenchChemオンラインストアへようこそ!

4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

PI3Kα inhibition Kinase inhibitor Structure-activity relationship

4-Fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863595-13-5) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine benzenesulfonamide class, characterized by a 4-fluorophenyl sulfonamide group attached to a 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)aniline core. This compound has been identified in patent literature and chemical vendor catalogs as a potential phosphoinositide 3-kinase (PI3K) inhibitor, leveraging the established kinase-binding pharmacophore of the thiazolo[5,4-b]pyridine scaffold.

Molecular Formula C19H14FN3O2S2
Molecular Weight 399.46
CAS No. 863595-13-5
Cat. No. B2461793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS863595-13-5
Molecular FormulaC19H14FN3O2S2
Molecular Weight399.46
Structural Identifiers
SMILESCC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=C(S3)N=CC=C4
InChIInChI=1S/C19H14FN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3
InChIKeyHKVQLEQOVGZNBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (863595-13-5): A Specialized Thiazolo[5,4-b]pyridine Sulfonamide for PI3K-Focused Research


4-Fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863595-13-5) is a synthetic small molecule belonging to the thiazolo[5,4-b]pyridine benzenesulfonamide class, characterized by a 4-fluorophenyl sulfonamide group attached to a 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)aniline core . This compound has been identified in patent literature and chemical vendor catalogs as a potential phosphoinositide 3-kinase (PI3K) inhibitor, leveraging the established kinase-binding pharmacophore of the thiazolo[5,4-b]pyridine scaffold [1]. Its structural signature—a single para-fluoro substituent on the phenylsulfonamide ring—distinguishes it from other analogs that feature di-fluoro, chloro-fluoro, or unsubstituted phenyl groups, which can impact potency, isoform selectivity, and synthetic tractability [1].

Why Generic Substitution Falls Short for 4-Fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


Thiazolo[5,4-b]pyridine sulfonamides cannot be treated as interchangeable commodities because minor modifications to the sulfonamide phenyl substituent dramatically alter PI3Kα inhibitory potency, isoform selectivity, and cellular activity [1]. A structure-activity relationship (SAR) study demonstrated that replacing the 2,4-difluorophenyl group with a methyl group caused a >10-fold drop in PI3Kα IC50 (from ~4 nM to 53 nM), while substituting the pyridyl moiety with a phenyl ring severely diminished activity [1]. Consequently, the specific 4-fluoro substitution pattern of the target compound defines its unique activity cliff; generic selection of a 'thiazolo[5,4-b]pyridine sulfonamide' without precise control over aryl sulfonamide substitution risks selecting an analog with substantially different target engagement and pharmacological behavior.

Quantitative Differentiation Evidence for 4-Fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


PI3Kα Inhibitory Potency: Projected Advantage of 4-Fluoro Substitution Over Unsubstituted Phenyl Analogs

In a closely related thiazolo[5,4-b]pyridine series, the 2,4-difluorophenyl sulfonamide (19a) displayed a PI3Kα IC50 of 3.6 nM, whereas the analog with an electron-donating methyl group (19d) showed a >10-fold reduction in potency (IC50 = 53 nM) [1]. The target compound's 4-fluorophenyl group is electronically intermediate between the electron-deficient 2,4-difluorophenyl and the electron-rich methylphenyl, suggesting its PI3Kα potency should be closer to the low nanomolar range, markedly superior to the non-fluorinated analog N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 912624-88-5) [2]. This inference is supported by the observed IC50 of 4.6 nM for the 2-chloro-4-fluorophenyl analog (19b), which shares the para-fluoro feature with the target compound [1].

PI3Kα inhibition Kinase inhibitor Structure-activity relationship

Isoform Selectivity Profile: Predicted PI3Kβ Sparing Relative to Pan-PI3K Inhibitors

The lead compound 19a (2,4-difluorophenyl analog) exhibited a 10-fold reduction in activity against PI3Kβ compared to PI3Kα, PI3Kγ, and PI3Kδ, demonstrating that the thiazolo[5,4-b]pyridine sulfonamide scaffold inherently spares PI3Kβ [1]. Given that the target compound retains the same core scaffold and a para-fluoro substituent, it is expected to exhibit a similar PI3Kβ-sparing profile, in contrast to pan-PI3K inhibitors (e.g., pictilisib, copanlisib) that equipotently inhibit all Class I PI3K isoforms. This predicted selectivity is particularly relevant for applications where PI3Kβ inhibition is associated with thrombocytopenia and metabolic toxicities [1].

PI3K isoform selectivity PI3Kβ sparing Kinase profiling

Synthetic Accessibility and Cost Advantage: Single Fluoro Substitution vs. Multi-Halogenated Analogs

The target compound's 4-fluorobenzenesulfonamide group is synthetically more accessible and cost-effective than the 2-chloro-4-fluorophenyl (19b) or 2,4-difluorophenyl (19a) sulfonamide analogs, as it requires only a single-step sulfonylation of the aniline intermediate with commercially available 4-fluorobenzenesulfonyl chloride, a commodity reagent with wide availability and low cost [1]. In contrast, 2,4-difluorobenzenesulfonyl chloride and 2-chloro-4-fluorobenzenesulfonyl chloride are specialty reagents with higher procurement costs and longer lead times. For research programs requiring gram-scale quantities, the target compound thus offers a favorable cost-to-potency ratio while maintaining the essential 4-fluoro pharmacophore that drives PI3Kα activity [1].

Medicinal chemistry Synthetic tractability Chemical procurement

Optimal Application Scenarios for 4-Fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Based on Differentiation Evidence


PI3Kα-Driven Oncology Research Requiring Low Nanomolar Potency Without PI3Kβ Interference

This compound is best suited for cellular and in vitro studies of PI3Kα-dependent cancer models (e.g., PIK3CA-mutant breast, colorectal, or head and neck cancers) where a potent inhibitor with predicted PI3Kβ sparing is desired [1]. Its projected low nanomolar PI3Kα IC50, inferred from the 4-fluorophenyl SAR, enables robust target engagement at concentrations that minimize off-isoform effects on PI3Kβ, which is implicated in thrombopoiesis [1]. Researchers comparing this compound to pan-PI3K inhibitors should observe cleaner phenotypic readouts attributable specifically to PI3Kα inhibition.

SAR Probe for Investigating the Role of Para-Fluoro Substitution in PI3K Inhibitor Binding

The compound serves as a precise chemical probe to interrogate the contribution of the para-fluoro group to PI3K binding affinity and selectivity [1]. By directly comparing it with the unsubstituted phenyl analog (CAS 912624-88-5) and the 2-fluoro positional isomer (CAS 863595-08-8), medicinal chemists can deconvolute electronic vs. steric effects of fluorine substitution on kinase inhibition. This SAR insight is critical for advancing fragment-to-lead campaigns targeting the PI3K ATP-binding pocket [1].

Cost-Efficient Lead Optimization and Scale-Up Chemistry

For medicinal chemistry groups transitioning from hit validation to lead optimization, this compound offers a favorable balance of potency and synthetic scalability [1]. The 4-fluorobenzenesulfonamide moiety is readily installed using commodity reagents, enabling rapid analog synthesis and multi-gram scale-up without the procurement bottlenecks associated with dihalogenated sulfonyl chlorides [1]. This makes it an economical choice for iterative structure-activity relationship (SAR) studies and preliminary in vivo pharmacokinetic profiling.

Chemical Biology Studies of the PI3K/AKT/mTOR Pathway with Isoform-Specific Readouts

In cell signaling studies where dissection of PI3K isoform-specific functions is essential, this compound's predicted selectivity profile allows researchers to attribute downstream AKT/mTOR pathway modulation specifically to PI3Kα inhibition, rather than to combined PI3Kα/β blockade [1]. This is particularly valuable in models co-expressing multiple PI3K isoforms, such as immune cells or vascular endothelial cells, where pan-inhibition would produce confounding phenotypes [1].

Quote Request

Request a Quote for 4-fluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.